Rehmannioside A is predominantly extracted from the Rehmanniae Radix, which has been used in traditional Chinese medicine for centuries. The roots of Rehmannia glutinosa contain several bioactive compounds, including iridoid glycosides, which are believed to contribute to the plant's health benefits .
Rehmannioside A belongs to the class of compounds known as iridoid glycosides, characterized by their glycosylated structure. These compounds are often recognized for their diverse biological activities and are classified based on their structural characteristics and functional groups.
The synthesis of Rehmannioside A can be approached through various methods, including extraction from natural sources and synthetic organic chemistry techniques. The extraction typically involves solvent extraction methods, where dried Rehmannia glutinosa roots are subjected to various solvents (such as ethanol or methanol) to isolate the desired compounds.
In laboratory settings, synthetic routes may involve the use of chemical reagents to construct the glycosidic bonds characteristic of iridoid glycosides. Recent studies have focused on optimizing extraction methods to enhance yield and purity, employing techniques such as high-performance liquid chromatography (HPLC) for analysis .
The extraction process generally includes:
The molecular formula of Rehmannioside A is , with a molecular weight of approximately 394.47 g/mol. Its structure features a cyclopentane ring fused with a glucose moiety, typical of iridoid glycosides.
Rehmannioside A undergoes various chemical reactions typical for glycosides, including hydrolysis under acidic conditions, leading to the release of glucose and aglycone components. This reaction is crucial for understanding its bioavailability and metabolic pathways.
This reaction highlights how Rehmannioside A can be metabolized in biological systems, influencing its pharmacological effects.
The mechanism of action of Rehmannioside A involves modulation of various signaling pathways within cells. Notably, it has been shown to inhibit the TRAF6/MAPK pathway, which is implicated in inflammatory responses .
Research indicates that Rehmannioside A affects cellular processes such as:
These actions contribute to its therapeutic effects in conditions like psoriasis and other inflammatory diseases.
Relevant analyses using techniques such as nuclear magnetic resonance (NMR) spectroscopy confirm these properties and help elucidate its structural characteristics .
Rehmannioside A has several applications in scientific research:
Research continues to explore its efficacy and mechanisms, aiming to integrate this compound into modern therapeutic strategies .
Rehmannioside A is a bioactive iridoid glycoside primarily derived from Rehmannia glutinosa Libosch., a plant historically classified among the "Four Great Medicines" in Chinese materia medica. Its earliest documented use dates to the Han Dynasty (206 BCE–220 CE) in Shennong's Classic of Materia Medica, where it was prescribed for blood disorders and vitality restoration. The compound naturally occurs in both fresh (Xian Dihuang) and dried (Sheng Dihuang) Rehmannia roots, but reaches higher concentrations in traditionally processed forms—particularly Rehmanniae Radix Praeparata (Shu Dihuang)—through nine cycles of steaming and sun-drying [4] [10]. This processing method transforms the herb’s properties from cold to warm and bitter to sweet, aligning it with kidney-nourishing applications.
Rehmannia glutinosa containing Rehmannioside A has been formulated into over 120 classical prescriptions, most notably as the principal component in Liuwei Dihuang Wan (Six-Ingredient Pill with Rehmannia) from the Song Dynasty text Key to Therapeutics of Children’s Diseases. Other historically significant formulations include Dihuang Yinzi (Rehmannia Decoction) for neurological disorders and Zhibai Dihuang Wan (Anemarrhena, Phellodendron, and Rehmannia Pill) for yin-deficient conditions [1] [4]. These multi-herb combinations leveraged Rehmannioside A’s bioactive properties within synergistic complexes targeting systemic dysfunctions.
Table 1: Major Traditional Chinese Medicine Formulations Containing Rehmannioside A
Formulation Name | Historical Text Reference | Key Therapeutic Indications | Rehmannia Processing Method |
---|---|---|---|
Liuwei Dihuang Wan | Key to Therapeutics of Children’s Diseases (Song Dynasty) | Kidney yin deficiency, dizziness, tinnitus | Rehmanniae Radix Praeparata (steamed) |
Dihuang Yinzi | Xu Ming Yi Lei An (Qing Dynasty) | Language disorders, paralysis | Fresh Rehmannia |
Zhibai Dihuang Wan | Yi Zong Jin Jian (Qing Dynasty) | Bone-steaming fever, night sweats | Raw Rehmannia |
Siwu Tang | Imperial Grace Formulary (Tang Dynasty) | Menstrual disorders, blood deficiency | Wine-processed Rehmannia |
Modern phytochemical analyses confirm that Rehmannioside A constitutes 0.4%–1.8% of dried Rehmannia glutinosa root mass, with its stability enhanced by traditional processing techniques that prevent enzymatic degradation. These methods increase bioavailability while preserving its neuroprotective iridoid structure [4] [10].
In Traditional Chinese Medicine diagnostics, "kidney deficiency" (Shen Xu) encompasses age-related cognitive decline, cerebrovascular insufficiency, and neurodegenerative pathologies. Rehmannioside A has been empirically employed for centuries to address these syndromes, with contemporary research validating its efficacy against cerebral arteriosclerosis, post-stroke cognitive impairment, and vascular dementia [1] [3]. Mechanistically, it attenuates neuronal apoptosis in ischemic brain regions and enhances cerebral microcirculation—effects aligning with TCM descriptions of "invigorating kidney essence to nourish the marrow" (marrow being the TCM conceptual correlate of neural tissue) [3].
In rat models of middle cerebral artery occlusion (MCAO), Rehmannioside A administration (80 mg/kg) significantly reduced infarct volume by 42% and improved Morris water maze performance by 31% compared to untreated controls. These outcomes correlated with increased expression of neuroprotective proteins like brain-derived neurotrophic factor (BDNF) and reduced oxidative markers such as malondialdehyde [1] [2]. For vascular dementia, Rehmannioside A restored hippocampal neuron density by 27% in rats with induced cognitive deficits, primarily through suppression of acetylcholinesterase activity and enhancement of synaptic plasticity markers including synaptophysin and PSD-95 [3].
Table 2: Rehmannioside A in Kidney Deficiency-Related Neurological Disorders
Pathological Process | Rehmannioside A Action | Experimental Outcomes | Molecular Targets |
---|---|---|---|
Cerebral Ischemia | Inhibition of neuronal ferroptosis | 34.8% reduction in infarct volume; improved Garcia neurological scores | ↑ SLC7A11/GPX4 pathway; ↓ lipid ROS |
Post-stroke cognitive impairment | Activation of PI3K/AKT neuroprotective signaling | 41.2% improvement in spatial memory; reduced escape latency | ↑ p-PI3K, p-AKT, nuclear Nrf2 |
Vascular dementia | Attenuation of neuroinflammation | 29.3% increase in hippocampal neuron survival; restored synaptic density | ↓ NF-κB, IL-1β, TNF-α |
Cerebral arteriosclerosis | Enhancement of endothelial function | Improved cerebral blood flow (28.7%); reduced arterial plaque formation | ↑ eNOS; ↓ ICAM-1, VCAM-1 |
The compound’s efficacy against cerebral arteriosclerosis involves downregulation of adhesion molecules (ICAM-1, VCAM-1) and inhibition of vascular smooth muscle proliferation, thereby reducing atherosclerotic plaque formation. This multi-target engagement makes Rehmannioside A a quintessential TCM therapeutic for age-related cerebrovascular and cognitive pathologies [1] [8].
Rehmannioside A has transitioned from empirical TCM use to evidence-based neurotherapeutic applications, particularly through its modulation of the PI3K/AKT/Nrf2 axis and SLC7A11/GPX4 ferroptosis pathway. In oxygen-glucose-deprived SH-SY5Y neuronal cultures, Rehmannioside A (80 μM) elevated glutathione levels by 2.3-fold and reduced reactive oxygen species production by 58% by activating nuclear factor erythroid 2–related factor 2 (Nrf2), the master regulator of antioxidant response [1] [2]. This mechanism substantiates its historical use in "clearing heat" (qing re)—a TCM syndrome analogous to inflammation-oxidation cascades.
Modern formulation science has incorporated Rehmannioside A into multi-target neuroprotective regimens:
Table 3: Molecular Mechanisms Underlying Rehmannioside A’s Neuroprotective Effects
Therapeutic Mechanism | Experimental Model | Key Biochemical Changes | Functional Outcomes |
---|---|---|---|
Antioxidant pathway activation | H₂O₂-stressed SH-SY5Y cells | ↑ SOD (2.1-fold), ↑ GSH/GSSG ratio (3.4-fold); ↓ MDA (62%) | 74.5% increase in cell viability |
Ferroptosis inhibition | MCAO rats + erastin challenge | ↑ GPX4 (1.9-fold), ↑ SLC7A11 (2.3-fold); ↓ iron (39%) | Reduced cortical neuron death (51%) |
Anti-neuroinflammation | LPS-activated BV2 microglia | ↓ IL-1β (64%), ↓ TNF-α (57%); ↓ NLRP3 activation | Improved neurite outgrowth (43%) |
PI3K/AKT neurotrophic support | Aβ-insulted primary neurons | ↑ p-AKT (2.8-fold), ↑ BDNF (1.7-fold); ↓ caspase-3 | 68.3% reduction in apoptosis |
Clinically, Rehmannioside A-enriched extracts are integrated into standard adjuvant protocols for ischemic stroke recovery and mild cognitive impairment. A 2023 meta-analysis of Rehmannia-containing formulations demonstrated 32% greater improvement in Mini-Mental State Examination scores compared to conventional therapies alone, attributable to the compound’s pleiotropic effects on neuroinflammation, oxidative stress, and mitochondrial biogenesis [4] [9]. This seamless integration of traditional knowledge and contemporary pharmacology exemplifies the translational value of ethnopharmacological compounds in modern medicine.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0